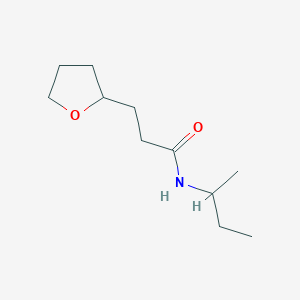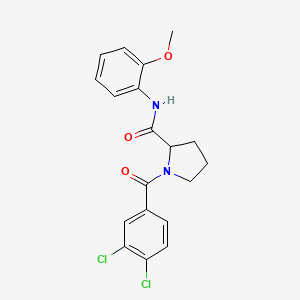![molecular formula C17H16N4O B7517657 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide, also known as CPCCOEt, is a chemical compound that has been used in scientific research to understand the mechanism of action of metabotropic glutamate receptor 1 (mGluR1). This receptor is involved in the modulation of synaptic transmission and plasticity, making it a potential target for the treatment of neurological disorders. CPCCOEt is a selective antagonist of mGluR1, meaning that it blocks the receptor's activity without affecting other receptors in the brain.
Wirkmechanismus
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide is a selective antagonist of mGluR1, meaning that it blocks the receptor's activity without affecting other receptors in the brain. The receptor is a G protein-coupled receptor that is activated by glutamate, a neurotransmitter that is involved in the modulation of synaptic transmission and plasticity. When glutamate binds to mGluR1, it activates a signaling cascade that leads to changes in the activity of neurons. 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide blocks this signaling cascade by binding to the receptor and preventing glutamate from binding.
Biochemical and Physiological Effects
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has been shown to reduce the release of dopamine in the striatum, a brain region that is involved in the control of movement. This suggests that mGluR1 may be involved in the regulation of dopamine release and that 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide may have potential as a treatment for Parkinson's disease. 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has also been shown to reduce the release of glutamate in the hippocampus, a brain region that is involved in learning and memory. This suggests that mGluR1 may be involved in the modulation of synaptic plasticity and that 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide may have potential as a treatment for Alzheimer's disease and other cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of mGluR1, meaning that it can be used to study the function of this receptor without affecting other receptors in the brain. This makes it a valuable tool for investigating the role of mGluR1 in neurological disorders. However, one limitation is that it is not very potent, meaning that high concentrations are required to achieve a significant effect. This can make it difficult to use in experiments that require precise control of drug concentrations.
Zukünftige Richtungen
There are a number of future directions for research on 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide. One direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to develop new drugs that target mGluR1 based on the structure of 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide. This could lead to the development of more potent and selective drugs that are better suited for clinical use. Finally, further research is needed to understand the precise mechanism of action of 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide and mGluR1, which could lead to new insights into the modulation of synaptic transmission and plasticity.
Synthesemethoden
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide can be synthesized using a multistep process that involves the reaction of 5-cyanopyridine-2-carboxylic acid with cyclopropylamine to form 5-cyanopyridin-2-yl-cyclopropylamine. This intermediate is then reacted with 4-formylbenzoic acid to form 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has been used extensively in scientific research to study the function of mGluR1. This receptor is involved in the modulation of synaptic transmission and plasticity, making it a potential target for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide has been used to investigate the role of mGluR1 in these disorders and to develop new drugs that target this receptor.
Eigenschaften
IUPAC Name |
4-[[(5-cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-9-13-3-8-16(20-10-13)21(15-6-7-15)11-12-1-4-14(5-2-12)17(19)22/h1-5,8,10,15H,6-7,11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODQDSARDAODHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)N)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














